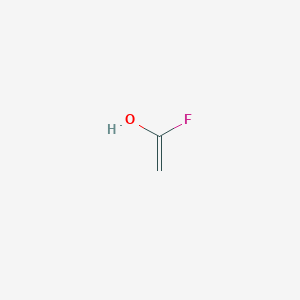
1-Fluoroethen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoroethen-1-ol is an organofluorine compound characterized by the presence of a fluorine atom attached to an ethenol group
Vorbereitungsmethoden
The synthesis of 1-Fluoroethen-1-ol typically involves the fluorination of ethenol derivatives. One common method is the reaction of ethenol with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
1-Fluoroethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoroacetaldehyde or fluoroacetic acid, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can yield fluoroethanol or other reduced fluorinated compounds.
Substitution: The fluorine atom in this compound can be substituted with other functional groups, such as halogens, hydroxyl groups, or alkyl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen fluoride, sodium borohydride, and various oxidizing agents like potassium permanganate or chromium trioxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Fluoroethen-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their stability and reactivity.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating enzyme mechanisms involving fluorinated substrates.
Medicine: Research is ongoing to explore the potential of this compound derivatives in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of fluorinated polymers and materials with unique properties, such as increased resistance to heat and chemicals.
Wirkmechanismus
The mechanism by which 1-Fluoroethen-1-ol exerts its effects involves the interaction of the fluorine atom with various molecular targets. The high electronegativity of fluorine can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds. In biological systems, fluorinated compounds can mimic natural substrates, allowing them to inhibit or activate specific enzymes and pathways.
Vergleich Mit ähnlichen Verbindungen
1-Fluoroethen-1-ol can be compared with other fluorinated compounds such as fluoroethane, 1,1-difluoroethane, and vinyl fluoride. These compounds share the presence of fluorine atoms but differ in their chemical structures and properties. For example:
Fluoroethane: A simple fluorinated hydrocarbon used as a refrigerant and in organic synthesis.
1,1-Difluoroethane: Used as a propellant and refrigerant, with different reactivity compared to this compound.
Vinyl Fluoride: A precursor to polyvinyl fluoride, used in the production of fluorinated polymers.
Eigenschaften
CAS-Nummer |
88211-61-4 |
|---|---|
Molekularformel |
C2H3FO |
Molekulargewicht |
62.04 g/mol |
IUPAC-Name |
1-fluoroethenol |
InChI |
InChI=1S/C2H3FO/c1-2(3)4/h4H,1H2 |
InChI-Schlüssel |
OUJKXJCTKVAHMW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


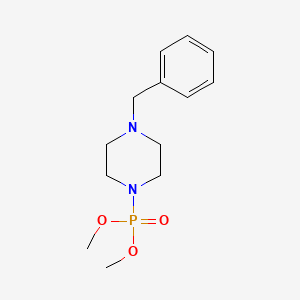
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
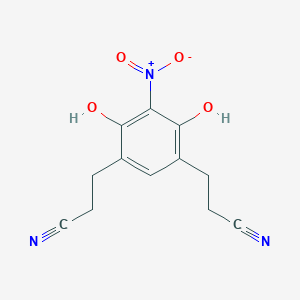
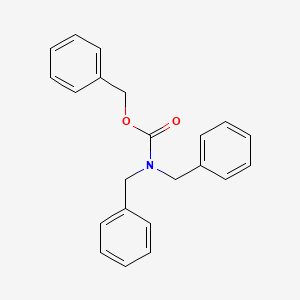

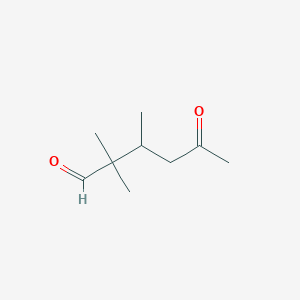
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
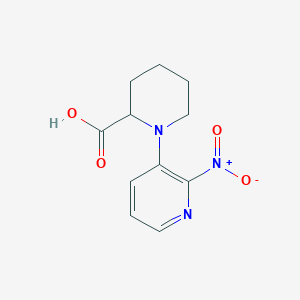
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)
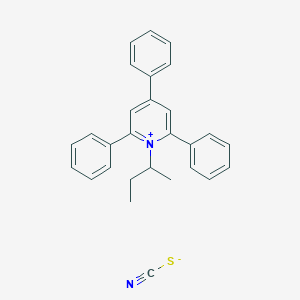
![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![methyl 8-[(2S,3S)-1-(benzenesulfonyl)-3-octylaziridin-2-yl]octanoate](/img/structure/B14379208.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
